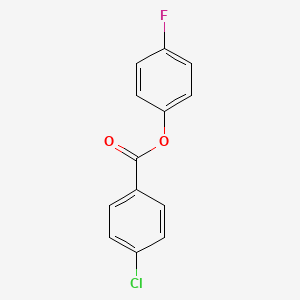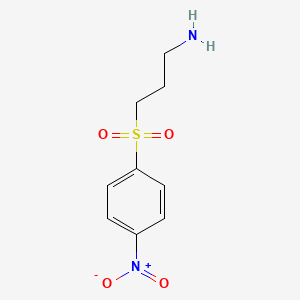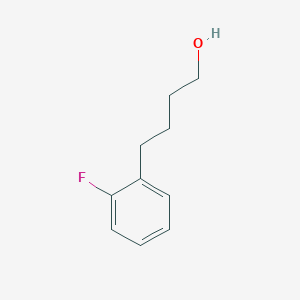
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is an organic compound with a unique structure that includes both pyrazole and pyrazine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of 1-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diketones or diesters.
Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings. This can be done through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the pyrazole and pyrazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a treatment for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in the manufacture of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Methyl-1H-pyrazol-3-yl)pyrazin-2-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
5-(1-Phenyl-1H-pyrazol-4-yl)pyrazin-2-amine: Contains a phenyl group instead of a methyl group on the pyrazole ring.
5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H9N5 |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
5-(1-methylpyrazol-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(2-12-13)7-3-11-8(9)4-10-7/h2-5H,1H3,(H2,9,11) |
Clave InChI |
BEVUZLYSWMSXDZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
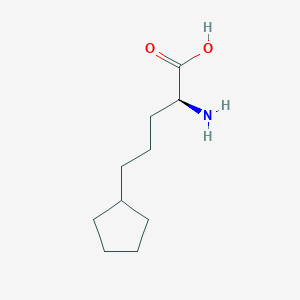
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)


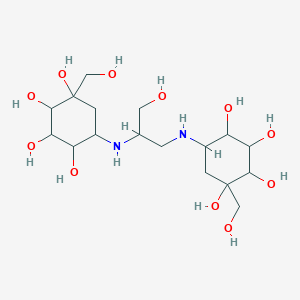
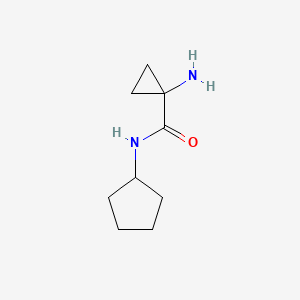
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)

